N-(4-acetylphenyl)-2-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)acetamide
Description
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-[2-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-5-methoxy-4-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O4S/c1-14-9-15(2)25-23(24-14)32-13-19-10-20(29)21(31-4)11-27(19)12-22(30)26-18-7-5-17(6-8-18)16(3)28/h5-11H,12-13H2,1-4H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLZAFXGQEOEISC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=CC(=O)C(=CN2CC(=O)NC3=CC=C(C=C3)C(=O)C)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Comparisons
The table below highlights key structural differences between the target compound and related acetamide derivatives:
| Compound Name/ID | Core Structure | R Group on Acetamide | Pyrimidine Substituents | Additional Features |
|---|---|---|---|---|
| Target Compound | 1,4-Dihydropyridin-4-one | 4-Acetylphenyl | 4,6-Dimethylpyrimidin-2-ylsulfanylmethyl | 5-Methoxy, 4-oxo |
| 2-[(5-acetamido-4,6-dioxo-1,5-dihydropyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide [Ev2] | 1,4,5,6-THPyrimidin-2,4,6-trione | 4-Sulfamoylphenyl | 5-Acetamido-4,6-dioxo | Thioether linkage, sulfonamide group |
| 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide [Ev4] | Pyrimidine | 4-Methylpyridin-2-yl | 4,6-Dimethyl | Simple thioacetamide |
| 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-phenoxy-phenyl)-acetamide [Ev5] | 1,6-Dihydropyrimidin-6-one | 4-Phenoxyphenyl | 4-Methyl-6-oxo | Phenoxy aromatic group |
| S)-N-(1-((4,6-dioxo-1,4,5,6-THPyrimidin-2-yl)thio)-1-(4-hydroxyphenyl)ethyl)-N-(4-sulfamoylphenyl)acetamide [Ev6] | 1,4,5,6-THPyrimidin-2,4,6-trione | 4-Sulfamoylphenyl | 4,6-Dioxo | Hydroxyphenyl branch, sulfonamide |
Key Observations:
- Core Heterocycle: The target’s dihydropyridinone core is distinct from the dihydropyrimidinone systems in , and 6. This difference influences ring strain, hydrogen-bonding capacity, and conformational flexibility .
- Substituent Effects: The 4-acetylphenyl group (target) enhances hydrophobicity compared to the sulfamoylphenyl () or phenoxyphenyl () groups, which confer polarity . The 4,6-dimethylpyrimidinylsulfanylmethyl side chain in the target increases steric bulk relative to simpler pyrimidine-thioacetamides (e.g., ) .
- Functional Groups: The 5-methoxy group on the dihydropyridinone ring (target) may enhance metabolic stability compared to unsubstituted analogs.
Physicochemical and Spectroscopic Properties
While direct data for the target compound are unavailable, inferences can be drawn from analogs:
- NMR Signatures: The 5-methoxy group (target) would produce a singlet near δ 3.8–4.1 ppm in $^1$H NMR, distinct from the δ 2.21 ppm methyl signal in . The acetyl group (δ ~2.5 ppm for CH$3$, δ ~200 ppm for carbonyl in $^{13}$C NMR) contrasts with sulfamoyl (δ ~7.5 ppm for NH$2$) or phenoxy (δ ~6.9–7.1 ppm) groups .
- Solubility : The target’s acetylphenyl group reduces aqueous solubility compared to sulfamoyl-containing analogs (), which may enhance membrane permeability .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-(4-acetylphenyl)-2-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)acetamide?
- Methodology : The compound’s synthesis likely involves nucleophilic substitution reactions. A comparable route for structurally related acetamides (e.g., 2-(4,6-dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide) involves reacting a thiol-containing pyrimidine derivative (e.g., 2-thio-4,6-dimethylpyrimidine) with a chloroacetamide intermediate (e.g., 2-chloro-N-(4-methylpyridin-2-yl)acetamide) under basic conditions. Solvent choice (e.g., DMF or ethanol), temperature (room temperature to reflux), and stoichiometric ratios (1:1 to 1:1.2) are critical for optimizing yield .
Q. How is crystallographic data validated for structurally complex acetamide derivatives?
- Methodology : Use the SHELX suite (e.g., SHELXL) for structure refinement. Key parameters include:
- R-factors : Ensure R1 < 0.05 for high-resolution data.
- Displacement parameters : Check for reasonable anisotropic displacement ellipsoids.
- Hydrogen bonding : Analyze intermolecular interactions (e.g., N–H···O) using Mercury or PLATON software.
Cross-validation with simulated XRD patterns (e.g., via Mercury) can resolve discrepancies between experimental and calculated data .
Q. What spectroscopic techniques are used to confirm the structure of this compound?
- Methodology :
- 1H NMR : Identify characteristic peaks (e.g., acetylphenyl protons at δ ~2.5 ppm, methoxy groups at δ ~3.8 ppm, and pyrimidine protons at δ ~6.5–8.5 ppm). Compare with structurally similar compounds (e.g., N-(4-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}phenyl)acetamide, δ 2.03–8.53 ppm) .
- LC-MS : Confirm molecular weight via [M+H]+ ion (e.g., m/z ~500–600 range, depending on substituents) .
Advanced Research Questions
Q. How can conflicting crystallographic data (e.g., bond lengths, angles) be resolved in structurally similar acetamide derivatives?
- Methodology :
- Data harmonization : Compare datasets using the Cambridge Structural Database (CSD) to identify outliers.
- Twinning analysis : Apply SHELXL’s TWIN/BASF commands to address twinning in crystals with complex substituents .
- Validation tools : Use checkCIF/PLATON to flag geometric anomalies (e.g., unusual torsion angles in the dihydropyridinone moiety) .
Q. What strategies optimize reaction yields for introducing sulfanyl-methyl groups into pyrimidine-based acetamides?
- Methodology :
- Protecting groups : Temporarily block reactive sites (e.g., acetylphenyl groups) using tert-butoxycarbonyl (Boc) during sulfanyl-methylation.
- Catalysis : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency.
- Kinetic monitoring : Use in-situ FTIR or HPLC to track intermediate formation and adjust reaction time/temperature .
Q. How can computational modeling predict the biological activity of this compound given its structural complexity?
- Methodology :
- Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinase domains) based on the pyrimidine and acetamide moieties.
- QSAR : Develop quantitative structure-activity relationship models using descriptors like LogP, polar surface area, and H-bond donors/acceptors. Validate against analogs with known bioactivity (e.g., pyridinone derivatives in ) .
Q. What are the challenges in refining high-Z′ crystal structures for this compound, and how are they addressed?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
